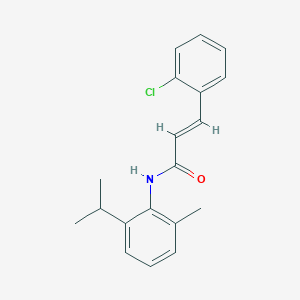
3-(2-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
カタログ番号 B5661714
分子量: 313.8 g/mol
InChIキー: HBPXVRCAZVWMQF-VAWYXSNFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylamide derivatives, such as "3-(2-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide", are significant in various applications due to their unique properties and reactivity. They are often used in polymer science, material engineering, and sometimes in pharmaceuticals.
Synthesis Analysis
- The synthesis of similar acrylamide derivatives typically involves a Michael addition reaction and amidation with acryloyl chloride. For instance, Mondal et al. (2022) synthesized a thermoresponsive copolymer using a method that may be analogous to the synthesis of the compound (Mondal et al., 2022).
Molecular Structure Analysis
- Detailed structural analysis often involves spectroscopic methods. For example, Kariuki et al. (2022) used NMR spectroscopy and X-ray diffraction for structure determination of a similar acrylamide derivative (Kariuki et al., 2022).
Chemical Reactions and Properties
- Acrylamides can participate in various chemical reactions, including polymerization and copolymerization. They exhibit responsiveness to environmental changes such as pH and temperature, as shown in studies by Zhou et al. (2015) and Galperin et al. (2010) (Zhou et al., 2015); (Galperin et al., 2010).
Physical Properties Analysis
- The physical properties, including thermal stability and phase transition temperatures, can be characterized using techniques like TGDTA and DSC. For instance, thermoresponsive polymers derived from acrylamides have been studied for their phase transition temperatures and thermal stability (Mondal et al., 2022).
Chemical Properties Analysis
- Acrylamide derivatives have unique properties such as solubility in common organic solvents and water, and they can exhibit thermal sensitivity. Their chemical properties can be modified by altering their composition, as seen in studies like those conducted by Housni and Narain (2007) (Housni & Narain, 2007).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-9-6-7-14(3)19(16)21-18(22)12-11-15-8-4-5-10-17(15)20/h4-13H,1-3H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXVRCAZVWMQF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)
![2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5661643.png)

![2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5661654.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661665.png)
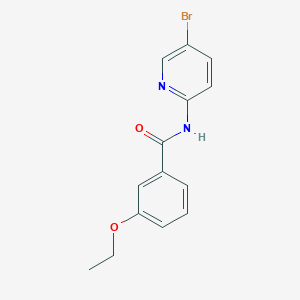
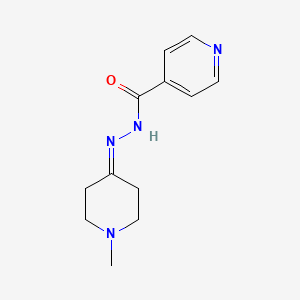
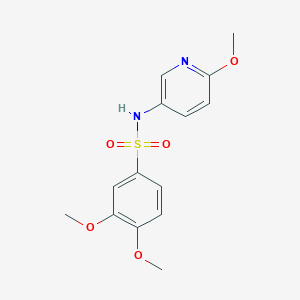
![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)
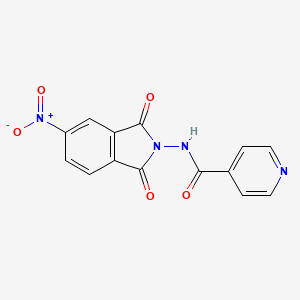

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperazinyl)acetamide triethanedioate](/img/structure/B5661721.png)